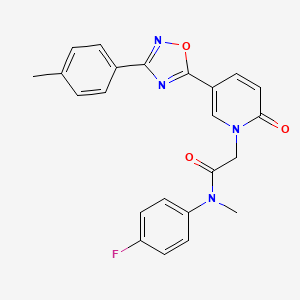

![molecular formula C10H15N3O B2822530 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole CAS No. 2361609-38-1](/img/structure/B2822530.png)

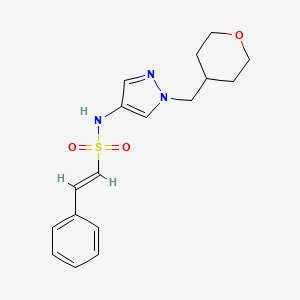

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an azabicyclo[3.2.0]heptane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings can all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Basic Skeletons in Penicillin-Type β-Lactams

7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a component structurally similar to the query compound, is crucial in synthesizing the basic skeleton of penicillin-type β-lactams. This synthesis, achieved from ethyl propiolate, is significant due to the key formation of the β-lactam ring, highlighting the importance of such structures in antibiotic development (Chiba et al., 1985).

Development of Heterocyclic Analogs of Epibatidine

Compounds like 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole are studied in the context of synthesizing heterocyclic analogs of epibatidine. These investigations involve the synthesis and reactivity of related radical intermediates, leading to the creation of novel compounds with potential for medicinal chemistry, such as tetrazoloepibatidines and oxadiazoloepibatidine (Gómez-Sánchez et al., 2008).

Antimicrobial Properties

Research on 1,3,4-oxadiazoles, to which the query compound is closely related, reveals their biological significance, particularly in exhibiting antimicrobial activities. The synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives and their evaluation for antibacterial and antifungal activities demonstrate the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).

Anti-Protozoal and Anti-Cancer Applications

The exploration of 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds, akin to the query compound, shows their relevance in anti-protozoal and anti-cancer applications. Novel oxadiazolyl pyrrolo triazole diones synthesized through bioisosterism principles exhibit these biological activities, suggesting their potential in therapeutic development (Dürüst et al., 2012).

Application in Medicinal Chemistry

The oxadiazole ring, a component of the query compound, is of considerable interest in medicinal chemistry due to its presence in various drugs. Such compounds are utilized in treating different diseases, emphasizing the oxadiazole ring's importance in drug synthesis and development (Filho et al., 2023).

Eigenschaften

IUPAC Name |

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRJXSYJPZMREF-XVKPBYJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C23CCC2CCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)

![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)